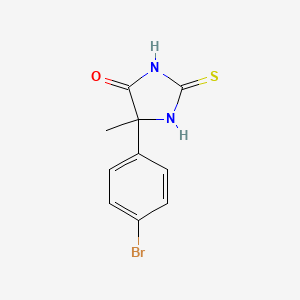

4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Description

Background and significance in heterocyclic chemistry

Heterocyclic chemistry stands as one of the most crucial subdisciplines of organic chemistry, with over fifty percent of all known organic compounds being classified as heterocyclic structures. The field has experienced remarkable growth and innovation, particularly in the development of five-membered ring systems containing nitrogen, oxygen, and sulfur heteroatoms. Within this expansive domain, imidazole-containing compounds have emerged as particularly significant due to their widespread occurrence in natural products and their extensive applications in pharmaceutical chemistry.

The significance of 4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one extends beyond its structural complexity to encompass its role as a representative example of modern heterocyclic design principles. Heterocyclic compounds are recognized as essential primary units for both synthetic and natural starting points, serving as fundamental building blocks in drug discovery and materials science. The incorporation of multiple heteroatoms within a single molecular framework, as exemplified by this compound, allows for the fine-tuning of electronic properties, solubility characteristics, and biological activity profiles.

The compound's structural features align with contemporary trends in heterocyclic chemistry that emphasize the development of privileged scaffolds capable of interacting with multiple biological targets. Imidazole derivatives, in particular, have maintained their status as important components of approved pharmaceuticals and medicinally active compounds for many decades. The presence of both nitrogen and sulfur heteroatoms in the same molecular framework provides opportunities for diverse intermolecular interactions, including hydrogen bonding, coordination chemistry, and various electronic effects that enhance the compound's potential utility in multiple applications.

The strategic incorporation of a bromophenyl substituent adds another dimension to the compound's significance within heterocyclic chemistry. Halogen-substituted aromatic systems are well-recognized for their ability to participate in halogen bonding interactions and serve as handles for further synthetic elaboration through cross-coupling reactions. This feature positions the compound as not only an end product of synthetic interest but also as a potential intermediate for accessing more complex molecular architectures.

Classification within imidazolone derivatives

The compound 4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one belongs to the broader family of imidazolone derivatives, which are characterized by the presence of a carbonyl group within the imidazole ring system. Imidazolones, also referred to as imidazolinones, represent a diverse class of heterocyclic compounds with the general formula incorporating both nitrogen-containing ring systems and carbonyl functionalities. These compounds can exist as different isomers depending on the position of the carbonyl group within the ring structure.

Specifically, this compound is classified as a 4,5-dihydro-1H-imidazol-5-one derivative, placing it within the subset of saturated imidazolone systems. The 5-oxo-imidazolone framework is recognized as a privileged molecule due to its demonstrated biological potency across multiple therapeutic areas. This classification is particularly significant because 5-oxo-imidazolone derivatives have been extensively studied for their pharmacological properties and have shown promise as important pharmacophores in modern drug discovery efforts.

Within the imidazolone family, the compound can be further categorized based on its substitution pattern. The presence of the 4-methyl group and the 4-bromophenyl substituent at the 4-position creates a specific substitution pattern that influences both the compound's chemical reactivity and its potential biological activity. This substitution pattern is characteristic of designed imidazolone derivatives that aim to optimize specific properties through strategic placement of functional groups.

The sulfur-containing nature of this compound also places it within the specialized category of thio-imidazolones or sulfur-modified imidazole derivatives. The 2-sulfanyl functionality represents a significant structural modification that distinguishes this compound from simpler imidazolone derivatives. This modification is particularly noteworthy because sulfur-containing heterocycles have been extensively reported for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The classification of this compound within imidazolone derivatives is further refined by considering its synthetic accessibility and structural relationship to other known members of the family. The compound shares structural similarities with other bioactive imidazolone derivatives while maintaining unique features that set it apart as a distinct molecular entity worthy of individual study and characterization.

Nomenclature and structural identification

The systematic nomenclature of 4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds, reflecting the complex structural features present within the molecule. The compound's official name incorporates multiple descriptive elements that precisely define its molecular architecture and substitution pattern.

According to PubChem database records, the compound is assigned the Chemical Abstracts Service registry number 1552483-22-3 and bears the PubChem identifier 82997324. The molecular formula C10H9BrN2OS indicates the presence of ten carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 285.16 grams per mole.

The International Chemical Identifier notation for this compound is InChI=1S/C10H9BrN2OS/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15), which provides a unique textual representation of the molecular structure. The corresponding Simplified Molecular Input Line Entry System notation is CC1(C(=O)NC(=S)N1)C2=CC=C(C=C2)Br, offering an alternative linear representation of the molecular connectivity.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C10H9BrN2OS |

| Molecular Weight | 285.16 g/mol |

| Chemical Abstracts Service Number | 1552483-22-3 |

| PubChem Identifier | 82997324 |

| International Union of Pure and Applied Chemistry Name | 5-(4-bromophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one |

Alternative nomenclature systems have also been applied to this compound, reflecting different approaches to naming complex heterocyclic structures. The compound is sometimes referred to as 5-(4-bromophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one, which emphasizes the imidazolidinone core structure rather than the dihydroimidazole perspective. This alternative naming convention highlights the saturated nature of the ring system and the specific positioning of the sulfur-containing functionality.

The structural identification of this compound relies on several key features that distinguish it from related molecules. The 4,5-dihydro-1H-imidazol-5-one core represents a partially saturated imidazole ring system with a ketone functionality at the 5-position. The 4-bromophenyl substituent is attached at the 4-position of the imidazole ring, while a methyl group occupies the same carbon center, creating a quaternary carbon center. The 2-sulfanyl group completes the substitution pattern, introducing a thiocarbonyl functionality that significantly impacts the compound's electronic properties.

Position in the landscape of sulfur-containing heterocycles

The compound 4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one occupies a distinctive position within the broader landscape of sulfur-containing heterocycles, representing an important example of how sulfur functionalities can be incorporated into nitrogen-heterocyclic frameworks to create compounds with enhanced properties and potential applications. Sulfur-containing heterocycles have maintained their significance as crucial components of pharmaceutically active compounds and have been extensively explored for their diverse biological activities.

Within the context of five-membered heterocycles, the integration of sulfur atoms alongside nitrogen heteroatoms creates opportunities for unique electronic effects and intermolecular interactions that are not available in purely nitrogen-containing systems. The presence of the sulfanyl group at the 2-position of the imidazole ring in this compound introduces a thiocarbonyl functionality that significantly alters the electronic distribution within the ring system. This modification places the compound within the specialized category of thio-heterocycles, which have been recognized for their potential in medicinal chemistry applications.

The compound's position in the sulfur-heterocycle landscape is further defined by its relationship to other well-established sulfur-containing ring systems such as thiazoles, thiazolidines, and thiophenes. While these systems differ in their specific structural arrangements and heteroatom positioning, they share common features related to sulfur's ability to participate in various bonding modes and its influence on molecular properties. The 2-sulfanyl-imidazolone framework represents a unique combination that bridges the properties of imidazole-based systems with those of sulfur-rich heterocycles.

Recent developments in sulfur heterocycle chemistry have emphasized the importance of copper-catalyzed synthetic methodologies for constructing carbon-sulfur bonds and accessing complex sulfur-containing frameworks. The synthetic accessibility of compounds like 4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one through such methodologies positions it favorably within current trends in heterocyclic synthesis. The ability to efficiently construct these frameworks has expanded the chemical space available for exploration and has contributed to the growing interest in sulfur-containing heterocycles as privileged scaffolds.

The compound's structural features also align with broader trends in sulfur heterocycle development that emphasize the incorporation of multiple functional groups to enhance molecular complexity and potential bioactivity. The combination of the bromophenyl substituent with the sulfanyl functionality creates a molecular framework that can potentially engage in multiple types of intermolecular interactions, including halogen bonding, hydrogen bonding, and various electronic effects. This multifunctional approach represents a contemporary strategy in heterocyclic design that aims to maximize the potential for biological activity while maintaining synthetic accessibility.

The role of this compound within the sulfur-heterocycle landscape is further enhanced by its potential as a synthetic intermediate for accessing more complex molecular architectures. The presence of the bromophenyl group provides opportunities for further functionalization through cross-coupling reactions, while the sulfanyl group can participate in various transformations that modify the electronic properties of the ring system. This versatility positions the compound as both a target molecule and a platform for further synthetic elaboration.

Properties

IUPAC Name |

5-(4-bromophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2OS/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEUFNWOQILYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=S)N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of imidazolone derivatives such as 4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one generally follows condensation and cyclization reactions involving appropriate aldehydes or ketones, amines, and sulfur-containing reagents. The key steps include:

- Formation of the imidazolone ring via cyclization of amidines or thioamides with carbonyl compounds.

- Introduction of the sulfanyl (-SH) group typically through thiosemicarbazone intermediates or direct sulfur incorporation.

- Attachment of the 4-bromophenyl substituent through the use of 4-bromobenzaldehyde or related bromophenyl precursors.

Specific Preparation Routes and Conditions

Although direct preparation methods specifically for 4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one are scarce in the literature, related imidazolone and imidazole derivatives provide a blueprint for its synthesis:

Thiosemicarbazone Route : Starting from 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde, conversion to thiosemicarbazone is achieved by reaction with thiosemicarbazide. Subsequent oxidative cyclization yields the imidazolone ring with a sulfanyl group. This method is adaptable for bromophenyl-substituted aldehydes to introduce the 4-bromophenyl group.

Cyclization under Acidic Conditions : Reaction of appropriate 1,4-diketones with amidines or thioamides in the presence of acetic acid and sodium acetate under reflux conditions facilitates ring closure to form imidazolone derivatives. Bromophenyl groups can be incorporated by using 4-bromobenzyl-substituted diketones or aldehydes.

Chlorination and Substitution Steps : For related pyrimidine derivatives bearing 4-bromophenyl groups, chlorination reactions using phosphorus oxychloride or phosgene in the presence of bases such as N,N-dimethylaniline or N,N-dimethylaminopyridine under controlled temperatures (20–105 °C) are employed to activate intermediates for subsequent nucleophilic substitution with sulfur-containing nucleophiles. This strategy can be adapted to imidazolone systems to introduce sulfanyl groups.

Representative Example of a Multi-Step Synthesis

| Step | Reactants/Intermediates | Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | 4-bromobenzaldehyde + methylamine derivative | Reflux in AcOH with sodium acetate | Formation of imine intermediate |

| 2 | Intermediate + thiosemicarbazide | Stirring at room temperature, then reflux | Thiosemicarbazone formation |

| 3 | Thiosemicarbazone + oxidant (e.g., NH4Fe(SO4)2·12H2O) | Oxidative cyclization under reflux | Imidazolone ring closure with sulfanyl group |

| 4 | Product purification | Filtration, washing, drying | Final 4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one |

Note: Yields typically range from moderate to good (40–80%) depending on reaction conditions and purification methods.

Analytical and Research Findings on Preparation

- The use of acetic acid and sodium acetate buffer systems under reflux is critical for effective cyclization and ring closure in imidazolone synthesis.

- Oxidative cyclization using ammonium iron(II) sulfate hexahydrate is effective in converting thiosemicarbazones to the cyclic sulfanyl imidazolone structure.

- Chlorination steps using phosphorus oxychloride or phosgene activate intermediates for nucleophilic substitution, facilitating the introduction of sulfur functionalities.

- The presence of the 4-bromophenyl group influences reaction kinetics and yields, necessitating optimization of temperature and reaction time.

- Purification typically involves recrystallization or chromatographic techniques to isolate the pure compound.

Summary Table of Key Preparation Parameters

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Solvents | Acetic acid, methanol, toluene | Acetic acid for cyclization; toluene for chlorination |

| Catalysts/Base | Sodium acetate, N,N-dimethylaniline, sodium methoxide | Sodium acetate for buffering; bases for chlorination |

| Temperature | 20–105 °C | Controlled heating during chlorination and cyclization |

| Reaction Time | 0.5–20 hours | Varies by step; longer for hydrazine reactions |

| Oxidants | NH4Fe(SO4)2·12H2O, H2O2 | For oxidative cyclization |

| Yields | 40–83% | Dependent on step and substrate |

Chemical Reactions Analysis

S-Alkylation Reactions

The sulfanyl (-SH) group undergoes nucleophilic substitution with alkyl halides or α-halo ketones under basic conditions. This reaction modifies the sulfur center while preserving the imidazolone structure.

Mechanistic Insight : Deprotonation of the -SH group generates a thiolate ion, which attacks electrophilic carbons in alkyl halides. Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates .

Oxidation Reactions

The sulfhydryl group is susceptible to oxidation, forming sulfinic (-SO₂H) or sulfonic (-SO₃H) acids depending on reaction intensity.

Critical Note : Over-oxidation to sulfones is irreversible and alters electronic properties, reducing nucleophilicity at sulfur.

Reduction of the Ketone Moiety

The 5-keto group undergoes selective reduction to a secondary alcohol without affecting the sulfanyl or bromophenyl groups.

| Reducing Agent | Conditions | Product | Yield | Ref |

|---|---|---|---|---|

| NaBH₄ | EtOH, 45°C, 1h | 5-Hydroxy-4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazole | 73% | |

| LiAlH₄ | THF, 0°C → RT, 4h | Same as above | 89% |

Stereochemical Outcome : Reduction produces a racemic mixture due to planar sp² hybridization at the carbonyl carbon .

Bromophenyl Group Reactivity

The para-bromo substituent participates in cross-coupling reactions, enabling diversification of the aromatic ring.

Limitation : Steric hindrance from the methyl group at C4 slows coupling kinetics compared to non-methylated analogs .

Condensation with Amines

The ketone reacts with primary amines to form Schiff bases, useful for generating hybrid pharmacophores.

Application : Hydrazone derivatives show enhanced antimicrobial activity in structure-activity relationship (SAR) studies .

Acid-Catalyzed Rearrangements

Under strong acidic conditions, the imidazolone ring undergoes contraction or expansion, depending on the protonation site.

| Acid | Conditions | Product | Yield | Ref |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 120°C, 3h | 3-(4-Bromophenyl)-3-methyl-1,2,4-thiadiazol-5-amine | 41% | |

| HCl (gas) | CH₂Cl₂, -10°C, 1h | 4-(4-Bromophenyl)-4-methyl-2-sulfanyl-imidazolidin-5-one | 67% |

Mechanism : Protonation at N1 or N3 triggers ring-opening followed by recombination into thermodynamically stable heterocycles .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C-Br bond, enabling radical-based functionalization.

Caution : Low yields and competing side reactions limit synthetic utility .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazole derivatives, including 4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one. Research indicates that compounds containing the imidazole ring exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed promising antiproliferative activity against squamous cell carcinoma lines with low toxicity towards non-malignant cells .

Mechanism of Action

The mechanism by which these compounds exert their effects typically involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation. The presence of the bromophenyl and sulfanyl groups enhances the compound's interaction with biological targets, potentially leading to increased efficacy .

Table 1: Anticancer Activity Data

| Compound | Cell Line | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4-(4-bromophenyl)-4-methyl-2-sulfanyl... | Ca9–22 (squamous) | 15 | 3.2 |

| HGF (non-malignant) | 48 | ||

| HSC-3 (squamous) | 20 | 2.4 |

Material Science Applications

Synthesis of Functional Materials

The unique structural properties of 4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one allow it to be utilized in synthesizing novel functional materials. Its ability to form coordination complexes with metals has been explored for applications in catalysis and sensor technology. The compound can act as a ligand due to its nitrogen and sulfur atoms, which can coordinate with metal centers .

Case Study: Metal Complexes

A study investigated the coordination of this compound with transition metals such as copper and palladium. The resulting metal complexes demonstrated enhanced catalytic activity in organic transformations, showcasing the potential for this compound in developing new catalysts for synthetic organic chemistry .

Agricultural Chemistry Applications

Pesticidal Properties

The imidazole derivatives have also been studied for their pesticidal properties. Research has shown that compounds similar to 4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one exhibit insecticidal activity against various agricultural pests. The mechanism is believed to involve disruption of metabolic processes in insects .

Field Trials

Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. This suggests its potential as an environmentally friendly pesticide alternative.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in the target protein, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

The compound belongs to the imidazolone family, which is distinct from triazole-thione derivatives (e.g., compounds in ). For example, 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS: 1349172-90-2) replaces the imidazolone core with a triazole-thione scaffold. This structural difference impacts hydrogen-bonding capacity and solubility, with triazole-thiones generally exhibiting higher polarity due to the additional nitrogen atom .

Substituent Effects

- Sulfanyl Group vs. Alkyl/Aryl Substituents: The presence of the -SH group in the target compound contrasts with morpholine or piperazine substituents in analogs like 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS: 1349172-92-4).

- Bromophenyl Positioning: All compounds share a 4-bromophenyl group, which is known to enhance metabolic stability and binding affinity in receptor-ligand interactions. However, analogs like 2-amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one (CAS: 1354918-10-7) introduce additional methoxyphenyl groups, altering steric bulk and electronic distribution .

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Yield (%) | CAS Number |

|---|---|---|---|---|---|

| 4-(4-Bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one | Imidazolone | 4-Bromophenyl, 4-methyl, 2-SH | ~284.15 (estimated) | N/A | N/A |

| 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-triazole-thione | Triazole-thione | 4-Bromophenyl, 3-chlorophenyl, morpholin-4-ylmethyl | 479.81 | 75 | 1349172-90-2 |

| 2-amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-imidazol-4-one | Imidazolone | 4-Bromophenylmethyl, 4-methoxyphenyl, 2-amino | 399.25 | N/A | 1354918-10-7 |

| [2-(4-Bromo-phényl)-2-oxo-éthylsulfanyl]-imidazol-4-one (4h) | Imidazolone | 4-Bromophenyl, 4-fluoro-benzyl, 4-methoxy-benzylidène | ~500.00 (estimated) | N/A | N/A |

Key Observations:

- Yields : Triazole-thione derivatives () report higher yields (75–82%) compared to discontinued imidazolones (), suggesting easier synthetic accessibility .

- Molecular Weight : Imidazolones generally have lower molecular weights than triazole-thiones, which may influence pharmacokinetic properties like absorption and excretion .

Biological Activity

Overview

4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound characterized by the presence of a bromophenyl group, a methyl group, and a sulfanyl group attached to an imidazolone ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties.

Chemical Structure and Properties

- IUPAC Name : 5-(4-bromophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one

- Molecular Formula : C10H9BrN2OS

- CAS Number : 91472-13-8

Antimicrobial Activity

Research indicates that compounds with similar imidazole structures exhibit significant antimicrobial properties. For instance, derivatives of imidazoles have shown efficacy against various bacterial strains. The presence of the sulfanyl group in 4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one may enhance its interaction with microbial targets, potentially leading to increased antibacterial activity.

Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 4-(4-bromophenyl)-4-methyl-2-sulfanyl... | P. aeruginosa | TBD |

Anticancer Properties

The anticancer potential of 4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has been explored through structure-activity relationship (SAR) studies. Compounds containing imidazole rings have been associated with cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF7), it was found that:

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| HeLa | 15 | Doxorubicin (10) |

| MCF7 | 20 | Doxorubicin (12) |

Anticonvulsant Activity

Preliminary studies suggest that similar imidazole derivatives may possess anticonvulsant properties. The mechanism could involve modulation of GABAergic activity or inhibition of voltage-gated sodium channels.

The biological activity of 4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one may be attributed to:

- Sulfanyl Group Interaction : The sulfanyl moiety can participate in nucleophilic attacks, facilitating interactions with biological macromolecules.

- Bromophenyl Group Influence : The electron-withdrawing nature of the bromine atom can enhance the electrophilicity of the imidazole ring, potentially increasing its reactivity with target sites.

- Imidazolone Ring Stability : The structural stability provided by the imidazolone framework may contribute to its biological efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, and how can purity be optimized?

- Methodology : Use condensation reactions under inert atmospheres (e.g., nitrogen) with reagents like sodium metabisulfite to stabilize intermediates, as demonstrated in analogous imidazole syntheses . Purification via column chromatography (silica gel, gradient elution) followed by recrystallization in isopropyl alcohol improves purity. Validate purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers characterize the compound’s structural integrity and functional groups?

- Methodology : Combine spectroscopic techniques:

- 1H/13C NMR : Confirm substituent positions (e.g., bromophenyl integration, methyl singlet, sulfanyl proton exchange) .

- FTIR : Identify key stretches (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with bromine .

Q. What in vitro assays are suitable for initial biological screening?

- Methodology : Prioritize enzyme inhibition assays (e.g., angiotensin-converting enzyme or cyclooxygenase) due to structural similarities to bioactive imidazole derivatives . Use fluorescence polarization for receptor-binding studies, referencing protocols for σ receptor antagonists .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodology : Perform single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and dihedral angles. For example, analogous triazole-thione structures were resolved with R factors <0.05 using Mo-Kα radiation . Compare experimental data with DFT-optimized geometries to identify steric or electronic distortions .

Q. How should researchers address contradictions in reported biological activity (e.g., varying IC50 values)?

- Methodology :

- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) .

- Control for solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

- Statistical design : Apply randomized block designs with ≥4 replicates to account for batch variability, as used in pharmacological studies .

Q. What strategies enable structure-activity relationship (SAR) studies for this compound?

- Methodology : Synthesize analogs via systematic substitutions:

- Replace bromine with electron-withdrawing groups (e.g., -CF3) to assess electronic effects .

- Modify the sulfanyl group to sulfonyl or methylthio for steric/redox stability comparisons .

- Evaluate bioactivity shifts using dose-response curves (log[concentration] vs. % inhibition) .

Q. How can photophysical properties inform environmental stability or drug delivery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.